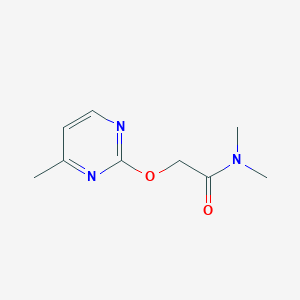

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide , also known by its chemical formula C4H9NO , is a colorless, water-miscible liquid. It serves as a polar solvent in organic synthesis. DMA (Dimethylacetamide) exhibits miscibility with most other solvents, although it is poorly soluble in aliphatic hydrocarbons .

Synthesis Analysis

- Reaction with Acetic Anhydride or Acetic Acid : Dimethylamine reacts with acetic anhydride or acetic acid to produce DMA .

- Dehydration of Dimethylamine Salt : The salt of dimethylamine and acetic acid can undergo dehydration to yield DMA .

- Reaction with Methyl Acetate : DMA can also be synthesized by reacting dimethylamine with methyl acetate .

The separation and purification of DMA are achieved through multistage distillation in rectification columns, resulting in a high yield of approximately 99% .

Molecular Structure Analysis

Chemical Reactions Analysis

DMA exhibits typical reactions of N,N-disubstituted amides. Hydrolysis of the acyl-N bond occurs in the presence of acids. Further exploration of specific reactions would require a detailed investigation of the literature .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Anticancer Applications

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is linked to the synthesis of intermediates for anticancer drugs. For instance, 4,6-Dichloro-2-methylpyrimidine, a crucial intermediate in the synthetic pathway of dasatinib, an anticancer drug, is synthesized from related compounds, demonstrating the importance of these chemical frameworks in drug development (Guo Lei-ming, 2012).

Antimicrobial Activity

Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials related to N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, shows significant antimicrobial activity. These compounds exhibit antibacterial and antifungal activities, which are comparable to established antimicrobials like streptomycin and fusidic acid, highlighting their potential in developing new antimicrobial agents (A. Hossan et al., 2012).

Anticonvulsant Properties

A study focused on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine revealed their potential as anticonvulsant agents. The synthesis of these derivatives and their pharmacological evaluation indicate moderate anticonvulsant activity, underscoring the chemical's relevance in neurological research (H. Severina et al., 2020).

Environmental Toxicology

The environmental impact and toxicology of acetamide, N,N-dimethylacetamide, and their derivatives were reviewed, providing comprehensive insights into the biological consequences of exposure. This research is crucial for understanding the safety and environmental implications of using these compounds (G. Kennedy, 2001).

Photocatalytic CO2 Reduction

Investigations into photocatalytic CO2 reduction have identified N,N-dimethylacetamide as a viable solvent, with studies highlighting its stability and effectiveness in facilitating the reduction process. This research provides a pathway for using related chemical frameworks in sustainable chemical processes (Yusuke Kuramochi et al., 2014).

Supramolecular Chemistry

Research on the electrocatalytic reduction of CO2 has shown that modifications to bipyridyl ligands, similar in functionality to N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide, can enhance catalytic efficiency through supramolecular assembly. This highlights the role of subtle structural changes in improving catalytic reactions for environmental applications (C. Machan et al., 2014).

Propriétés

IUPAC Name |

N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-7-4-5-10-9(11-7)14-6-8(13)12(2)3/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABOBCJUGHCXER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)

![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)

![Tert-butyl 1-ethynyl-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2613412.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)

![Methyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2613416.png)

![2-(9-chloro-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2613420.png)

![3-(3-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2613423.png)

![7-(benzylthio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2613424.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide](/img/structure/B2613425.png)

![3-{4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}pyridine](/img/structure/B2613426.png)

![2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-fluorobenzamide](/img/structure/B2613427.png)